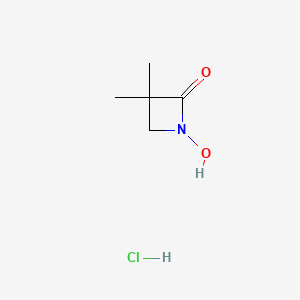

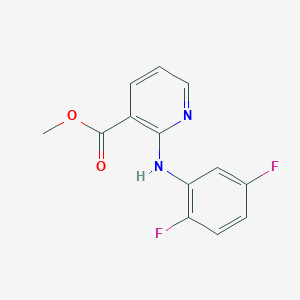

![molecular formula C22H17N3O4 B2856592 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-21-1](/img/structure/B2856592.png)

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as benzofuro [3,2-b]furo [2,3-d]pyridin-4 (5H)-ones, involves the use of methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles . These undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation and tandem cyclization . Methyl 2-(chloromethyl)-3-furoate is an effective reagent for the alkylation of salicylonitriles . The reaction conducted in the presence of K2CO3 in DMF solution at 60°C produces methyl 2-[(cyanophenoxy)methyl]-3-furoates .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

- Chemical Modification and Derivatives : Furo[3,2-b]pyridine derivatives, including compounds structurally related to 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide, have been modified through reactions like cyanation, chlorination, and nitration, leading to various derivatives with potential biological activities (Shiotani & Taniguchi, 1996).

Biological Activities and Applications

- Cytotoxicity and Anticancer Potential : Derivatives of furo[2,3-b]pyridines have shown significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents. Specific derivatives exhibited low nanomolar GI50 values, especially against melanoma and breast cancer cell lines, suggesting their potential therapeutic applications in cancer treatment (Hung et al., 2014).

- Anti-Inflammatory and Analgesic Properties : Novel benzodifuran derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory activities. These findings suggest their potential application in managing pain and inflammation (Abu‐Hashem et al., 2020).

Pharmacological and Biophysical Studies

- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities, indicating the potential of furo[3,2-b]pyridine-related compounds in developing new antimicrobial agents (Vasu et al., 2005).

- Topoisomerase Inhibition and Antitumor Activity : Terpyridine-skeleton molecules, including benzo[4,5]furo[3,2-b]pyridine derivatives, have been identified as topoisomerase inhibitors. These compounds induced apoptosis and G1 arrest in breast cancer cells and significantly inhibited tumor growth in xenografted mice models, highlighting their potential as antitumor agents (Kwon et al., 2015).

- Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to furo[3,2-b]pyridine, demonstrated strong antiprotozoal activities, specifically against Trypanosoma and Plasmodium species. These findings suggest their use in treating protozoal infections (Ismail et al., 2004).

Propriétés

IUPAC Name |

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-28-16-11-6-5-10-15(16)24-22(27)20-19(18-17(29-20)12-7-13-23-18)25-21(26)14-8-3-2-4-9-14/h2-13H,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAUWPMVECPBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)

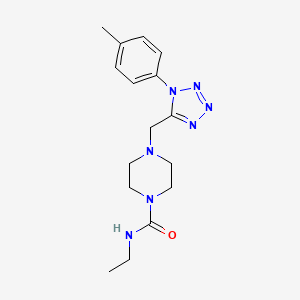

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)

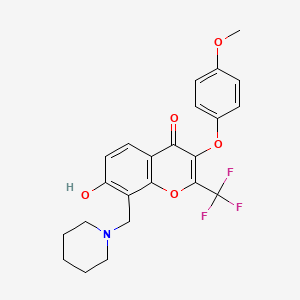

![8-(4-methoxybenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)

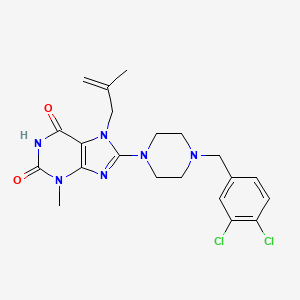

![2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2856517.png)

![3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2856520.png)

![1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2856531.png)